molecular formula C20H21ClN4O B4444321 5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole

5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole

Cat. No.: B4444321
M. Wt: 368.9 g/mol
InChI Key: LYTWENVBIZTMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole, also known as CP 122,288, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole 122,288 exerts its pharmacological effects by selectively binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in dopamine release and a reduction in the activity of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. This compound 122,288 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.56 nM.
Biochemical and Physiological Effects:
This compound 122,288 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. This compound 122,288 has also been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in the regulation of reward and pleasure. Additionally, this compound 122,288 has been shown to decrease the locomotor activity of rats, which is indicative of a decrease in overall activity levels.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole 122,288 in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of this receptor in various neurological and psychiatric disorders. Additionally, this compound 122,288 has been shown to have a long half-life, which allows for sustained blockade of the dopamine D3 receptor. One limitation of using this compound 122,288 in lab experiments is its potential for off-target effects, as it has been shown to bind to other receptors at higher concentrations.

Future Directions

There are several future directions for the use of 5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole 122,288 in scientific research. One potential area of investigation is the role of the dopamine D3 receptor in addiction and substance abuse disorders. This compound 122,288 may also be useful in investigating the role of the dopamine D3 receptor in depression and other mood disorders. Additionally, this compound 122,288 may be used in the development of novel therapeutics for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole 122,288 has been extensively studied for its potential use in scientific research. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound 122,288 has been used in various studies to investigate the role of the dopamine D3 receptor in various neurological and psychiatric disorders, such as addiction, depression, and schizophrenia.

Properties

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-14-16-13-15(21)6-7-17(16)23(2)19(14)20(26)25-11-9-24(10-12-25)18-5-3-4-8-22-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTWENVBIZTMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
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5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
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5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
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5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
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5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole
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5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole

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